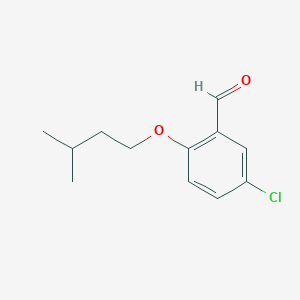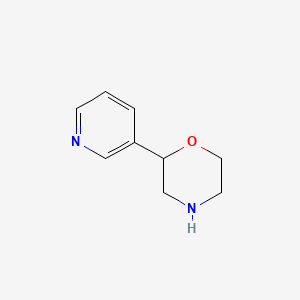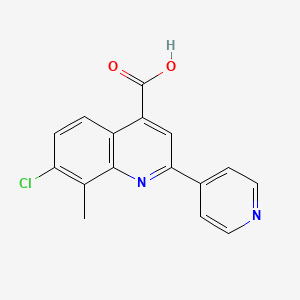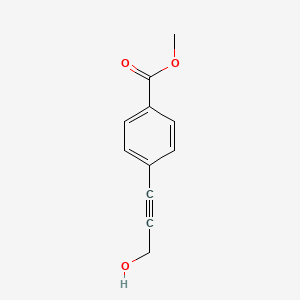
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate
Descripción general
Descripción
“Methyl 4-(3-hydroxyprop-1-ynyl)benzoate” is a chemical compound with the CAS Number: 61266-36-2 . It has a molecular weight of 190.2 and a molecular formula of C11H10O3 . It is a solid substance and appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 . The SMILES representation is: COC(=O)C1=CC=C(C=C1)C#CCO .Physical And Chemical Properties Analysis
“this compound” is a solid substance that appears as a light yellow to yellow powder or crystals . It has a molecular weight of 190.2 and a molecular formula of C11H10O3 .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Annulation
Methyl 1-methylprop-2-ynyl carbonate, a compound similar to Methyl 4-(3-hydroxyprop-1-ynyl)benzoate, is used in palladium-catalyzed annulation reactions with aryl-1,2-diols. This process yields various benzodioxines, contributing significantly to the field of organic synthesis (Labrosse et al., 2003).
In Situ Studies
Methyl benzoate, structurally related to this compound, is studied for its reduction on yttrium oxide, revealing insights into the catalytic reduction processes and surface chemistry (King & Strojny, 1982).
Metabolic Fate in Clinical Toxicology
In clinical toxicology, the metabolism of compounds structurally similar to this compound is crucial for identifying toxins in biosamples. Studies reveal the importance of ester hydrolysis in the metabolism of such compounds (Richter et al., 2022).
Synthesis of Enantioenriched Compounds
The compound plays a role in synthesizing enantioenriched syn-1,2-diols, indicating its utility in stereochemical applications in organic chemistry (Georges et al., 2004).
Corrosion Inhibition in Steel
This compound derivatives are explored for their potential in inhibiting corrosion of mild steel in acidic media, demonstrating their applicability in materials science and engineering (Arrousse et al., 2021).
Colorimetric Fluoride Chemosensors
Derivatives of this compound are used in creating selective and colorimetric fluoride chemosensors, showcasing their potential in analytical chemistry and environmental monitoring (Ma et al., 2013).
Cyclization Reactions
The compound is utilized in cyclization reactions with copper halides to synthesize isocoumarins and α-pyrone, indicating its role in complex molecule synthesis (Liang et al., 2007).
Crystal Growth and Characterization
Methyl 4-hydroxybenzoate, a related compound, is grown as crystals and studied for its spectroscopic, thermal, and mechanical properties, highlighting its importance in crystallography and materials science (Vijayan et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is a compound used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may interact with proteins and influence their function, potentially affecting various biochemical pathways.
Result of Action
As a compound used in proteomics research , it may have effects on protein function and expression, but specific effects are yet to be determined.
Propiedades
IUPAC Name |
methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBWNWKBXCHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403410 | |
| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61266-36-2 | |
| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
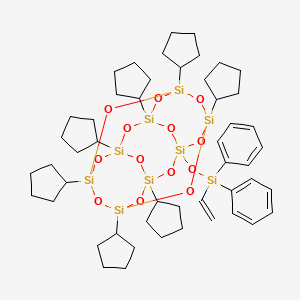

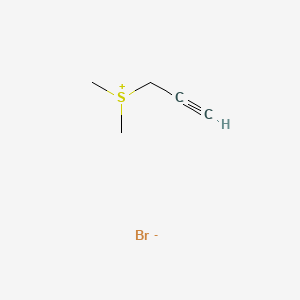
![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)
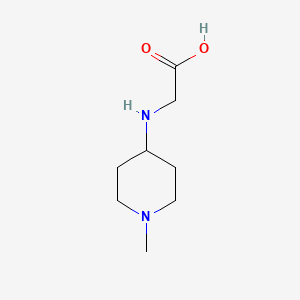
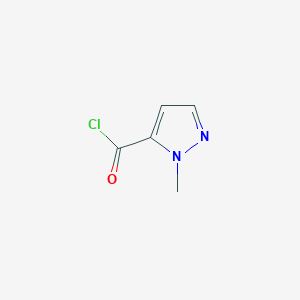
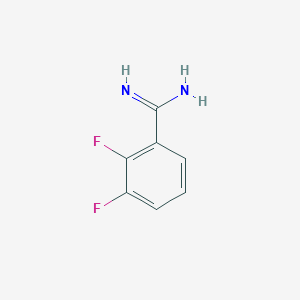

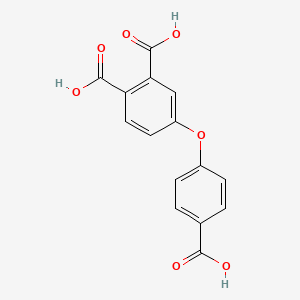
![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)
